4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol

Lipophilicity Drug Design Physicochemical Properties

Select this precise 4,4-disubstituted piperidinol for your CNS-focused screening library. The 4-bromophenyl moiety elevates lipophilicity (XLogP3-AA 4.6) for superior blood-brain barrier penetration vs. phenyl/chlorophenyl analogs. With ≥95% purity, it ensures minimal background noise in high-fidelity binding and cellular assays. The para-bromine atom uniquely enables late-stage Suzuki or Buchwald-Hartwig diversification, adding significant synthetic value over de-halo counterparts.

Molecular Formula C19H19BrClNO2S
Molecular Weight 440.78
CAS No. 478248-14-5
Cat. No. B2745659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol
CAS478248-14-5
Molecular FormulaC19H19BrClNO2S
Molecular Weight440.78
Structural Identifiers
SMILESC1CN(CCC1(CSC2=CC=C(C=C2)Br)O)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H19BrClNO2S/c20-15-3-7-17(8-4-15)25-13-19(24)9-11-22(12-10-19)18(23)14-1-5-16(21)6-2-14/h1-8,24H,9-13H2
InChIKeyHFIMBJKHXYDFCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol: A 4,4-Disubstituted Piperidine Scaffold for Medicinal Chemistry


4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol (CAS 478248-14-5) is a synthetic small molecule comprising a central piperidine core with a tertiary alcohol at the 4-position, substituted with a 4-chlorobenzoyl group at the nitrogen and a [(4-bromophenyl)sulfanyl]methyl moiety at the 4-carbon [1]. This 4,4-disubstituted piperidinol architecture is a privileged scaffold in medicinal chemistry, and the specific halogen substitution pattern distinguishes it from close analogs in compound screening libraries [2].

Why 4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol Cannot Be Simply Replaced by a Generic Piperidinol Analog


Interchanging this compound with a generic 'piperidin-4-ol' or even a close structural analog introduces significant risk due to the critical role of the halogen substitution pattern on the sulfanylmethyl group. The presence of a 4-bromophenyl versus a phenyl, 4-chlorophenyl, or 3-methoxyphenyl moiety directly alters key physicochemical properties, including lipophilicity (XLogP3-AA) and electronic effects, which are known to modulate target binding affinity, off-target selectivity, and cellular permeability. In drug discovery, these subtle differences can lead to large changes in potency and pharmacokinetics, making precise structural identity essential for reproducible research outcomes [1].

Quantitative Differentiation of 4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol from its Closest Analogs


Predicted Lipophilicity: Enhanced Partitioning via the 4-Bromophenyl Substituent

The target compound's 4-bromophenyl group provides distinct lipophilic character compared to its phenyl and 4-chlorophenyl analogs. The experimental bromine atom significantly increases the compound's partition coefficient (LogP), which can predict higher membrane permeability and potential CNS activity relative to the less lipophilic analogs. [1].

Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area: A Distinct Profile for Permeability and Bioavailability

The target compound possesses a calculated Topological Polar Surface Area (TPSA) of 65.8 Ų, which falls within the ideal range for oral bioavailability and blood-brain barrier penetration. This value is primarily influenced by the hydroxyl group and amide carbonyl, and distinguishes it from analogs with additional polar substituents like the 3-methoxy derivative. [1].

Druglikeness ADME Physicochemical Properties

Supplier-Quality Differentiation: 95% Minimum Purity Specification

A direct comparison of supplier specifications reveals that 4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol is offered at a higher minimum purity (95%) by AKSci compared to the unsubstituted phenyl analog, which is supplied by Sigma-Aldrich with a 90% purity specification . This represents a significant 5% increase in gross purity, reducing the burden of unknown impurities for biological assays.

Analytical Chemistry Procurement Quality Control

Recommended Application Scenarios for 4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol Based on Differentiating Evidence


Lead Compound for CNS Penetration Studies

The combination of high predicted lipophilicity (XLogP3-AA 4.6) and optimal TPSA (65.8 Ų) makes this compound a strong candidate for blood-brain barrier penetration studies. When building a focused library to explore CNS-active chemotypes, this compound's distinct bromine substituent provides a halogenic handle for further functionalization and a predicted permeability advantage over the less lipophilic phenyl and chlorophenyl analogs [1].

Assay-Control Compound Requiring High Batch Purity

With a minimum specified purity of 95%, this compound is well-suited for use as a high-fidelity control in sensitive biochemical and cell-based assays, such as high-throughput screening, reporter gene assays, and target engagement studies . The higher purity specification directly addresses procurement requirements for minimal background noise and reproducible pharmacology.

Probe Design via Aryl Halide Cross-Coupling Chemistry

The presence of a para-bromine atom on the phenyl sulfanyl ring offers a unique synthetic handle for late-stage diversification. This aryl bromide can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse chemical probes, affinity tags, or chemical handles, providing a distinct synthetic advantage over the chloro- or unsubstituted-phenyl analogs .

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